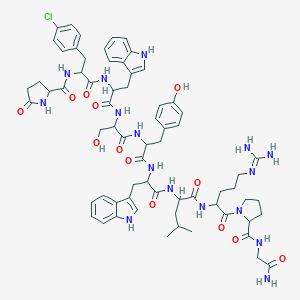![molecular formula C9H7F3N2O B132651 4-[3-(三氟甲基)-3H-二氮杂环丙-3-基]苯甲醇 CAS No. 87736-88-7](/img/structure/B132651.png)
4-[3-(三氟甲基)-3H-二氮杂环丙-3-基]苯甲醇
描述
“4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol” is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 . It is also known by other names such as "3-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine" .
Molecular Structure Analysis
The molecular structure of “4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol” can be analyzed using various spectroscopic techniques. The NMR spectrum supports its structure .Physical And Chemical Properties Analysis
“4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol” is a liquid at 20°C . It has a flash point of 117 °C, a specific gravity of 1.32, and a refractive index of 1.48 .科学研究应用
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of complex organic molecules.
NMR Spectrum Prediction
The compound is used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.
Kinetic Studies of Phosphonoformate Prodrugs
It is employed as a reagent in kinetic studies of phosphonoformate prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug. The kinetic studies help in understanding the rate at which these prodrugs are metabolized.
Studies of Aquachromium (IV)
The compound is used in studies of aquachromium (IV) . Aquachromium (IV) is a type of chromium compound that is used in various chemical reactions.
安全和危害
作用机制
Target of Action
It is known that this compound is used for chemical probe synthesis . Chemical probes are typically designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their roles in biological processes.
Mode of Action
This compound contains a light-activated diazirine group . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target . This means that upon exposure to UV light, the diazirine group can form a covalent bond with the target molecule, thereby modifying its structure and potentially its function.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and the nature of the covalent modification induced by the diazirine group . These effects could range from changes in molecular conformation and cellular signaling to alterations in cellular function or viability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the efficiency of UV light-induced covalent modification might be affected by the intensity and wavelength of the UV light, the concentration of the compound, and the proximity of the target molecule .
属性
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHHTEASLDJYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463733 | |
| Record name | {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | |
CAS RN |
87736-88-7 | |
| Record name | {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVF7RFE6SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


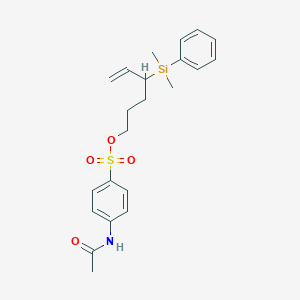
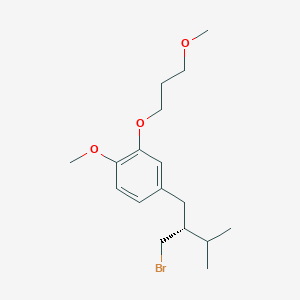
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
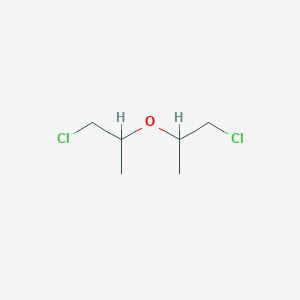

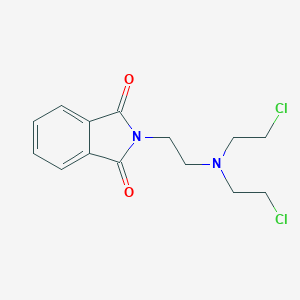
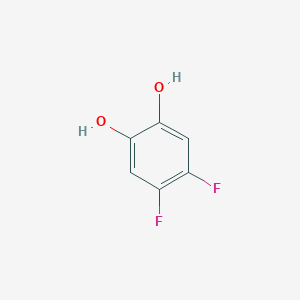
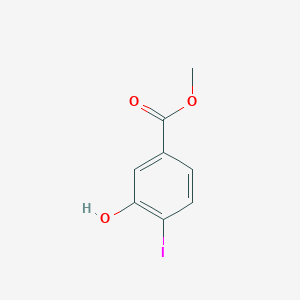
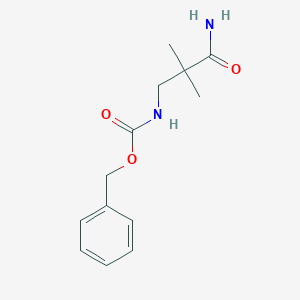

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
